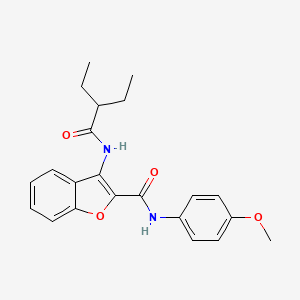

3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZDQILKLKAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties among the target compound and its analogs:

*Estimated based on molecular formula.

Key Observations:

- Lipophilicity : The ethylbutanamido group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar substituents like bromine (Br) or trifluoromethoxy (OCF₃) groups .

- Electronic Effects : Electron-withdrawing groups (Br, OCF₃) may enhance metabolic stability but reduce solubility, whereas methoxy groups improve solubility via electron donation .

常见问题

Q. What are the optimal synthetic routes for 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran core .

Amide Coupling : Reaction of the benzofuran carboxylic acid with 2-ethylbutanamine using coupling agents like HATU or DCC in anhydrous DMF .

Methoxyphenyl Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methoxyphenyl group .

Q. Optimization Strategies :

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Q. How can researchers design preliminary biological assays to screen for pharmacological activity?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural similarity to benzofuran derivatives with reported anti-inflammatory/anticancer activity .

- In Vitro Assays :

- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines/passage numbers to minimize variability .

- Validate protein target expression via Western blot before inhibition assays .

- Metabolic Stability Testing : Compare compound half-life in microsomal assays (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethylbutanamido with propionamido) to isolate structure-activity contributions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

-

Substituent Variation :

Position Modification Biological Impact Reference Benzofuran C-3 Ethyl → Methyl Reduced kinase inhibition (IC₅₀ increases 2-fold) Methoxyphenyl OMe → OH Improved solubility but lower membrane permeability -

Computational Modeling :

Q. What advanced methodologies are recommended for identifying the compound’s molecular targets?

Methodological Answer:

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。